4-(methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
4-(methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structure. The compound features a thieno[2,3-b]pyridine core, which is fused with a triazole ring, and is substituted with methoxymethyl, methyl, and phenyl groups. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4-(methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactionsThis reaction is used to form the 1,2,3-triazole ring by reacting an azide with an alkyne in the presence of a copper catalyst . The thieno[2,3-b]pyridine core can be synthesized through various methods, including cyclization reactions involving appropriate precursors . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
4-(methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
4-(methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar compounds include other triazole-containing heterocycles, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thieno[2,3-b]pyridine derivatives: These compounds share the thieno[2,3-b]pyridine core and are studied for their potential therapeutic applications.
The uniqueness of 4-(methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N5OS |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-(1-phenyltriazol-4-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C18H17N5OS/c1-11-8-12(10-24-2)15-16(19)17(25-18(15)20-11)14-9-23(22-21-14)13-6-4-3-5-7-13/h3-9H,10,19H2,1-2H3 |
InChI Key |
MTFMINWIRLKDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=CN(N=N3)C4=CC=CC=C4)N)COC |
Origin of Product |
United States |
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